(4-Propylcyclohexyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUTKLGUISGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300263 | |
| Record name | (trans-4-Propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-94-9 | |
| Record name | (trans-4-Propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Propylcyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Propylcyclohexyl Benzene and Its Derivatives
Catalytic Hydrogenation Approaches for Cycloalkane Ring Formation
Catalytic hydrogenation is a key technique for the synthesis of the cyclohexane (B81311) ring in (4-Propylcyclohexyl)benzene. This can be achieved by the hydrogenation of either aromatic precursors or unsaturated cyclohexene (B86901) derivatives.
Hydrogenation of Aromatic Precursors (e.g., 4-Propylbiphenyl)
A prevalent method for synthesizing this compound involves the catalytic hydrogenation of 4-propylbiphenyl (B80277). This process selectively reduces one of the aromatic rings to form the desired cyclohexyl structure.
Heterogeneous catalysts are widely employed for the hydrogenation of 4-propylbiphenyl due to their efficiency and ease of separation from the reaction mixture. sci-hub.se Palladium on carbon (Pd/C) and ruthenium dioxide (RuO₂) are among the most effective catalysts for this transformation.
Palladium on Carbon (Pd/C): This catalyst is frequently used for the hydrogenation of aromatic compounds. matthey.com For the synthesis of this compound, Pd/C is typically used under hydrogen pressure. It facilitates the addition of hydrogen across one of the phenyl rings of 4-propylbiphenyl. The process often requires elevated temperatures and pressures to proceed efficiently. A common application involves using a 5% Pd/C catalyst.
Ruthenium Dioxide (RuO₂): RuO₂ is another robust catalyst for the hydrogenation of aromatic rings. It can be used under similar conditions to Pd/C, often involving pressurized hydrogen and elevated temperatures. Ruthenium-based catalysts, in general, are known for their high activity in aromatic hydrogenation. sci-hub.se
The choice between Pd/C and RuO₂ can depend on the desired reaction conditions and the specific substrate. Both have demonstrated efficacy in converting 4-propylbiphenyl to this compound.
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. numberanalytics.com Key parameters that are often adjusted include temperature, pressure, solvent, and catalyst loading.
| Parameter | Condition | Outcome |
| Temperature | 120–150°C | Balances reaction rate and selectivity. |
| Pressure | 5–10 atm H₂ | Ensures sufficient hydrogen availability for the reaction. vulcanchem.com |
| Catalyst | Pd/C or RuO₂ | Efficiently catalyzes the hydrogenation of one aromatic ring. |
| Solvent | Ethanol (B145695) | A common solvent that facilitates the reaction. |
The mechanism of this hydrogenation reaction is believed to proceed through a stepwise reduction of one of the aromatic rings. The process involves the adsorption of hydrogen onto the surface of the catalyst, followed by the activation of the π-bonds of the biphenyl (B1667301) substrate and subsequent electron transfer to saturate one of the rings. Mechanistic studies aim to understand these steps to further refine the process for improved efficiency and selectivity.
Hydrogenation of Unsaturated Cyclohexene Derivatives (e.g., 4-Propylcyclohexene)
An alternative route to this compound involves the hydrogenation of a cyclohexene intermediate, such as 4-propylcyclohexene. This method is particularly useful in multi-step syntheses where the cyclohexene derivative is readily accessible. For instance, 4-propylcyclohexene can be formed through the acid-catalyzed dehydration of 4-propylcyclohexanol (B1272916). The subsequent hydrogenation of the double bond in the cyclohexene ring is typically a high-yield reaction that can be carried out under mild conditions. vulcanchem.com
Low-pressure hydrogenation using catalysts like platinum oxide (PtO₂) or Pd/C is effective for this transformation. This step saturates the cyclohexene ring to form the final this compound product. vulcanchem.com
Carbon-Carbon Bond Formation via Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they play a significant role in the synthesis of this compound and its derivatives.
Suzuki-Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for creating a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing derivatives of this compound with a high degree of control over the final structure.
A typical Suzuki-Miyaura coupling for this purpose involves the reaction of a boronic acid derivative of one component with a halide of the other. For example, trans-4-propylcyclohexylboronic acid can be coupled with a substituted aryl halide. The synthesis of the boronic acid itself can be achieved through the hydroboration of 4-propylcyclohexene.
Key components of the Suzuki-Miyaura coupling reaction include:
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is commonly employed.
Base: A base like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) is required for the reaction to proceed.
Solvent: A mixture of an organic solvent like toluene (B28343) and water is often used.
| Parameter | Value | Outcome |
| Catalyst System | Pd(PPh₃)₄ (2 mol%) | Efficiently catalyzes the cross-coupling. |
| Base | K₂CO₃ or CsF | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/water (3:1 v/v) | Provides a suitable medium for the reaction. |
| Temperature | 80–100°C | Promotes the reaction to completion. |
The Suzuki-Miyaura coupling offers high functional group tolerance and stereospecificity, making it a preferred method for synthesizing complex derivatives of this compound in a research setting where precise control is paramount.
Heck Coupling Strategies
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a versatile method for synthesizing substituted alkenes. wikipedia.orgresearchgate.netmasterorganicchemistry.com It involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org While direct synthesis of this compound via Heck coupling is not the most common route, the principles of this reaction are relevant for creating precursors and derivatives. For instance, a Heck reaction could be employed to couple a halo-cyclohexylpropane derivative with a styrene-like molecule, which could then be hydrogenated to yield the final product. The reaction is noted for its tolerance to a wide variety of functional groups, making it a powerful tool in complex organic synthesis. researchgate.net
Sonogashira Coupling in Precursor Synthesis
The Sonogashira coupling reaction is another pivotal palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com This reaction is instrumental in the synthesis of precursors for this compound and its derivatives. For example, a key step can involve the coupling of an appropriately substituted cyclohexyl acetylene (B1199291) with a bromo- or iodobenzene (B50100) derivative. wikipedia.org
This reaction is valued for its mild reaction conditions, often conducted at room temperature in aqueous media with a mild base, which allows for its application in the synthesis of complex molecules. wikipedia.org A typical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. numberanalytics.com However, copper-free variations have been developed to prevent the undesired formation of alkyne homocoupling products (Glaser coupling). wikipedia.org
An illustrative synthetic application involves preparing a cyclohexyl-substituted phenyl intermediate, which can then undergo further functionalization. For instance, the synthesis of 1-Fluoro-4-(phenylethynyl)benzene has been achieved with a 73% yield. rsc.org
Friedel-Crafts Alkylation Protocols
Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions for attaching substituents to aromatic rings. byjus.com
Alkylation of Benzene (B151609) with Cyclohexylpropyl Halides (e.g., 4-Propylcyclohexyl Chloride)
A classic and direct method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a suitable alkylating agent like 4-propylcyclohexyl chloride. vulcanchem.com This reaction involves the generation of a carbocation from the alkyl halide, which then acts as an electrophile and attacks the benzene ring. numberanalytics.com
Lewis Acid Catalysis: Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃) Mediated Reactions
The formation of the electrophilic carbocation is facilitated by a Lewis acid catalyst. byjus.com Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly used for this purpose. numberanalytics.com These catalysts coordinate with the halogen of the alkyl halide, weakening the carbon-halogen bond and promoting the formation of the carbocation. saskoer.ca
The general mechanism proceeds in three steps:
Formation of the carbocation electrophile through the reaction of the alkyl halide with the Lewis acid. byjus.com
Electrophilic attack of the carbocation on the aromatic ring, leading to a resonance-stabilized intermediate known as an arenium ion (or sigma complex). byjus.comlibretexts.org
Deprotonation of the arenium ion to restore aromaticity and regenerate the catalyst. byjus.comlibretexts.org
The activity of Lewis acids can be categorized, with AlCl₃ being considered very active. jkchemical.com
Table 1: Activity of Common Lewis Acid Catalysts
| Activity Level | Lewis Acids |
| Very Active | AlCl₃, AlBr₃, GaCl₃, GaCl₂, SbF₅, MoCl₅ |
| Moderately Active | InCl₃, LnBr₃, SbCl₅, FeCl₃, AlCl₃-CH₃NO₂, SbF₅-CH₃NO₂ |
| Mild | BCl₃, SnCl₄, TiCl₄, TiBr₄, FeCl₂ |
| Data sourced from J.B. Jones Chemical Co. jkchemical.com |
Substrate Preparation and Reaction Optimization (e.g., Solvent Effects, Stoichiometry)
The successful synthesis of this compound via Friedel-Crafts alkylation hinges on careful preparation of the substrate and optimization of reaction conditions.
Substrate Preparation: The alkylating agent, 4-propylcyclohexyl chloride, is typically synthesized from 4-propylcyclohexanol through chlorination using thionyl chloride (SOCl₂).
Reaction Optimization: Several factors must be controlled to maximize the yield and purity of the desired product.
Temperature: The reaction is typically conducted at temperatures between 40–60°C. Higher temperatures can increase the reaction rate but may also promote side reactions. numberanalytics.com
Solvent: The choice of solvent can influence the reaction outcome. Anhydrous conditions are crucial as the presence of water can deactivate the Lewis acid catalyst. vulcanchem.com
Stoichiometry: The ratio of reactants and catalyst is important. Using an excess of the aromatic reactant can help to minimize polyalkylation, a common side reaction where multiple alkyl groups are added to the benzene ring. jkchemical.com This occurs because the initial alkylation product is more reactive than the starting benzene. libretexts.org
Carbocation Rearrangement: A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. libretexts.org However, with a secondary halide like 4-propylcyclohexyl chloride, this is less of a concern than with primary halides.
Under optimized conditions, yields of approximately 75% can be achieved for the alkylation of benzene with 4-propylcyclohexyl chloride. vulcanchem.com
Alkylation of Cyclohexane Derivatives
An alternative approach involves the alkylation of pre-existing cyclohexane derivatives. For instance, the alkylation of benzene can be achieved using alkenes derived from cyclohexane as the alkylating agent, in the presence of a suitable catalyst. ambeed.com This strategy is also foundational to Friedel-Crafts chemistry, which can utilize any precursor that generates a carbocation. ambeed.com Industrial processes sometimes employ solid acid catalysts derived from zeolites for such alkylations. wikipedia.org
Multi-Step Synthetic Pathways and Functional Group Transformations
Multi-step synthesis provides a versatile approach to constructing the this compound scaffold, allowing for precise control over the final structure. utdallas.eduyoutube.com These pathways often involve the sequential formation of the cyclohexane and benzene rings, followed by the introduction or modification of the propyl group.
Intermediate Synthesis: From p-Hydroxypropiophenone to 4-Propylcyclohexanol
A common and efficient route to this compound begins with the hydrogenation of p-hydroxypropiophenone. vulcanchem.com This process typically employs a catalyst, such as Raney nickel or ruthenium on a support, under hydrogen pressure to convert the aromatic ring of p-hydroxypropiophenone into a cyclohexane ring, yielding 4-propylcyclohexanol. vulcanchem.comscispace.com
Another approach involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) coupled with glucose dehydrogenase. mdpi.com This biocatalytic method can transform 4-propylcyclohexanone (B1345700) into cis-4-propylcyclohexanol with high stereoselectivity and yield. mdpi.com Under optimized conditions, 125 g/L of 4-propylcyclohexanone was completely converted to cis-4-propylcyclohexanol in 5 hours, achieving a yield of 90.32%. mdpi.com
The choice of catalyst and reaction conditions can significantly influence the stereochemistry of the resulting 4-propylcyclohexanol. For instance, the use of certain ruthenium-based catalysts can produce a near-equimolar mixture of cis and trans isomers. google.com
Table 1: Comparison of Synthetic Methods for 4-Propylcyclohexanol
| Starting Material | Method | Catalyst/Enzyme | Key Conditions | Product | Yield | Reference |
| p-Hydroxypropiophenone | Catalytic Hydrogenation | Raney Nickel | 80°C | 4-Propylcyclohexanol | High | |
| 4-Propylcyclohexanone | Biocatalytic Reduction | LK-TADH, GDH | 35°C, pH 7.0-8.0 | cis-4-Propylcyclohexanol | 90.32% | mdpi.com |
| p-Hydroxypropiophenone | Catalytic Hydrogenation | Ruthenium on Alumina | Hydrogen Pressure | 4-Propylcyclohexanol (cis/trans mixture) | 93% | google.com |
Dehydration and Subsequent Hydrogenation Sequences
Once 4-propylcyclohexanol is obtained, the next step typically involves dehydration to form 4-propylcyclohexene. This is commonly achieved through acid-catalyzed elimination of water, using reagents such as sulfuric acid or phosphoric acid at elevated temperatures. vulcanchem.com
Following the dehydration, a hydrogenation step is employed to saturate the double bond of the cyclohexene ring, yielding the desired this compound. This hydrogenation is often carried out at low pressure using a palladium on carbon (Pd/C) or platinum dioxide (PtO₂) catalyst. vulcanchem.com This two-step sequence from the alcohol provides a reliable method to obtain the final product with high purity.
Preparation of Specific Derivatized this compound Analogues
The synthesis of derivatized this compound analogues is crucial for tuning the properties of liquid crystal mixtures. These derivatives often feature additional substituents on the benzene ring or modifications to the cyclohexyl moiety.
One common strategy involves coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, a boronic acid derivative, like trans-4-propylcyclohexylboronic acid, is coupled with a substituted aryl halide in the presence of a palladium catalyst. This method offers excellent control over the final structure and stereochemistry.
Another method for creating derivatives is through electrophilic aromatic substitution on the this compound core. The electron-donating nature of the cyclohexylpropyl group directs incoming electrophiles primarily to the meta position of the benzene ring. vulcanchem.com
Furthermore, more complex derivatives, such as those with fluorinated groups, are synthesized through multi-step sequences. For instance, the synthesis of 5-[[2,6-difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene involves hydrolysis of a benzonitrile (B105546) precursor, followed by thioesterification and gem-fluorination using diethylaminosulfur trifluoride (DAST). vulcanchem.com
Reductive Methodologies for Carbonyl-to-Methylene Transformation
In some synthetic routes, it is necessary to reduce a carbonyl group to a methylene (B1212753) group (C=O → CH₂). This transformation is particularly useful when a carbonyl group is used to activate a position for a preceding reaction and then needs to be removed. unacademy.com
Thioacetal Hydrogenolysis
Thioacetal hydrogenolysis is a two-step process for the deoxygenation of carbonyl compounds that avoids strongly acidic or basic conditions. libretexts.org First, the aldehyde or ketone is converted into a thioacetal by reacting it with a thiol, such as 1,2-ethanedithiol. libretexts.orgmsu.edu These thioacetal intermediates are stable and can be isolated and purified. libretexts.org
In the second step, the thioacetal is treated with a reactive nickel catalyst, known as Raney Nickel. libretexts.orgmasterorganicchemistry.com This process, called hydrogenolysis, results in the cleavage of the carbon-sulfur bonds and their replacement with carbon-hydrogen bonds, effectively reducing the original carbonyl group to a methylene group. libretexts.orgmasterorganicchemistry.com This method is advantageous as it can be performed on molecules with other functional groups that might be sensitive to the harsh conditions of other reduction methods. masterorganicchemistry.com
Wolff-Kishner-Huangminlong Reduction: Mechanistic Insights and Optimization
The Wolff-Kishner reduction is a classic organic reaction that converts a carbonyl group into a methylene group using hydrazine (B178648) (NH₂NH₂) and a strong base, typically potassium hydroxide (B78521) (KOH). unacademy.comorgoreview.com The reaction is usually carried out in a high-boiling solvent like ethylene (B1197577) glycol or diethylene glycol to facilitate the high temperatures required. unacademy.combyjus.com
The mechanism begins with the formation of a hydrazone from the reaction of the ketone or aldehyde with hydrazine. orgoreview.comwikipedia.org The strong base then deprotonates the terminal nitrogen of the hydrazone, leading to the formation of a diimide anion after a series of proton transfer steps. wikipedia.org This intermediate then collapses, releasing nitrogen gas (N₂) and forming a carbanion, which is subsequently protonated by the solvent to yield the final alkane product. unacademy.comwikipedia.org
The Huangminlong modification of the Wolff-Kishner reduction is a significant improvement that allows the reaction to be performed in a single pot. unacademy.com In this procedure, the carbonyl compound, hydrazine hydrate, and potassium hydroxide are heated together in diethylene glycol. unacademy.com Excess water and hydrazine are distilled off, which allows the reaction temperature to rise, leading to higher yields and shorter reaction times. wikipedia.org This modification has made the Wolff-Kishner reduction a more practical and widely used method for carbonyl deoxygenation, even for sterically hindered ketones. unacademy.com
Table 2: Comparison of Carbonyl Reduction Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
| Thioacetal Hydrogenolysis | 1. Thiol (e.g., 1,2-ethanedithiol), 2. Raney Nickel | 1. Acid or Lewis acid catalyst, 2. Reflux in acetone | Mild conditions, selective for less hindered ketones | Two-step process | libretexts.orgmasterorganicchemistry.com |
| Wolff-Kishner-Huangminlong Reduction | Hydrazine hydrate, KOH, diethylene glycol | High temperature (reflux) | One-pot reaction, effective for sterically hindered ketones | Requires strongly basic conditions, high temperatures | unacademy.comwikipedia.org |
Purification and Isolation Techniques in Synthetic Organic Chemistry
The final purity of a synthesized compound is critical to its application, particularly in fields like materials science where even minor impurities can significantly alter material properties. For this compound and its derivatives, which are often utilized as intermediates for liquid crystals, achieving high purity is paramount. This section details the primary purification and isolation techniques employed after synthesis: recrystallization and advanced chromatographic separations.
Recrystallization Techniques
Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility between the desired compound and impurities in a given solvent or solvent system. libretexts.orgmt.com The process typically involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals, leaving impurities behind in the mother liquor. libretexts.orguct.ac.za
For this compound and its structural analogs, the choice of solvent is crucial for effective purification. The ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. mt.com
Research Findings on Recrystallization:
Several solvent systems have been proven effective for the purification of this compound and related structures. For instance, oligomeric byproducts generated during the synthesis of this compound can be effectively removed by recrystallization from an ethanol/water mixture. Similarly, derivatives such as 4-methoxy-[trans-4'-(trans-4"-propylcyclohexyl)cyclohexyl] benzene have been successfully purified through repeated recrystallization from ethanol to isolate the desired trans-isomer. google.com Other solvents like hexane (B92381) are also used for purifying derivatives that include a biphenyl core. vulcanchem.com
The purification of precursors is also critical. For example, trans-4-Propylcyclohexanecarboxylic acid, a related synthetic intermediate, has been purified to greater than 95% purity through crystallization from acetone. Further enhancement to 99.99% purity was achieved by recrystallizing from a water/methanol mixture. google.comgoogle.com
The selection of a recrystallization solvent is often determined experimentally, but general principles of "like dissolves like" apply. Two-solvent systems, where the compound is dissolved in a "good" solvent and a "bad" or "anti-solvent" is added to induce precipitation, are also common. reddit.com
| Compound | Solvent/Solvent System | Purity Achieved | Reference |
|---|---|---|---|
| This compound | Ethanol/Water (7:3 v/v) | Not specified, removes oligomers | |
| trans-4-Propylcyclohexanecarboxylic acid | Acetone | >95% | |
| trans-4-Methyl-cyclohexanecarboxylic acid | Water/Methanol | 99.99% | google.com |
| 4-methoxy-[trans-4'-(trans-4"-propylcyclohexyl)cyclohexyl] benzene | Ethanol | High purity isolation of trans-isomer | google.com |
| 1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- | Ethanol or Hexane | >98% | vulcanchem.com |
Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Simulated Moving Bed (SMB) Chromatography
When recrystallization is insufficient to achieve the desired level of purity, or for separating complex mixtures such as stereoisomers, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) and Simulated Moving Bed (SMB) chromatography are powerful methods used in the purification of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC):
HPLC is a high-resolution separation technique used for both analytical and preparative purposes. For this compound, HPLC is a key analytical method to assess purity and detect impurities. Specifically, HPLC equipped with a C18 column is utilized to detect and quantify stereoisomeric impurities, ensuring the correct trans-configuration of the final product. In the synthesis of derivatives, HPLC is routinely used to confirm purity levels, often aiming for greater than 98%. While highly effective for analysis and small-scale purification, traditional batch preparative HPLC can be time-consuming and solvent-intensive for industrial-scale production. researchgate.net
Simulated Moving Bed (SMB) Chromatography:
For large-scale, continuous purification, Simulated Moving Bed (SMB) chromatography is the preferred industrial method. SMB is an advanced HPLC technique that simulates the counter-current movement of a solid stationary phase relative to a liquid mobile phase. biovanix.com This is achieved by a system of multiple columns and valves that periodically switch the inlet (feed and eluent) and outlet (extract and raffinate) ports along the column train. biovanix.comtheanalyticalscientist.com
The primary advantages of SMB chromatography over traditional batch chromatography include:
Higher Throughput and Productivity: The continuous nature of the process allows for significantly greater processing capacity. biovanix.comlcms.cz
Reduced Solvent Consumption: The efficient use of the entire chromatographic bed and recycling of the eluent can reduce solvent usage by 20-50%. biovanix.com
High Purity and Recovery: SMB systems can achieve product purity exceeding 99% with recovery rates approaching 100%. biovanix.comlcms.cz
Process Robustness: Once optimized, the system can run continuously and is highly scalable. carbogen-amcis.com
SMB is particularly well-suited for binary separations, such as isolating a target molecule from a single major impurity or separating enantiomers, making it ideal for the purification of high-purity this compound on an industrial scale. carbogen-amcis.com The method development for an SMB process begins with analytical HPLC to screen for suitable stationary phases and mobile phases and to optimize selectivity. carbogen-amcis.com
| Technique | Application for this compound | Key Features | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Analytical purity control; detection of stereoisomers. | High resolution; C18 columns used for isomer detection. | |
| Simulated Moving Bed (SMB) Chromatography | Industrial-scale continuous purification. | High throughput, reduced solvent use, high purity (>99%). | biovanix.comlcms.cz |
Chemical Reactivity and Transformation Mechanisms of 4 Propylcyclohexyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring
The (4-propylcyclohexyl) group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. vulcanchem.comscience-revision.co.uk This activation directs incoming electrophiles to the ortho and para positions relative to the substituent. libretexts.org However, due to the steric hindrance posed by the bulky propylcyclohexyl group, substitution at the meta position can also be significant. vulcanchem.com
The nitration of (4-Propylcyclohexyl)benzene is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vulcanchem.commsu.edu This reaction primarily yields a mixture of nitro-substituted products. The major product is 3-Nitro-(4-propylcyclohexyl)benzene, with 2-nitro derivatives formed as minor products. The reaction is generally conducted at temperatures between 50–60°C. vulcanchem.com
Reaction: this compound + HNO₃/H₂SO₄ → 3-Nitro-(4-propylcyclohexyl)benzene + 2-Nitro-(4-propylcyclohexyl)benzene
Conditions: 50–60°C vulcanchem.com
Products: The major product is the meta-substituted isomer, which is attributed to the directing effect of the electron-donating alkyl group. vulcanchem.com
| Reagent/Conditions | Major Product | Minor Product(s) |
| HNO₃/H₂SO₄, 50–60°C | 3-Nitro-(4-propylcyclohexyl)benzene | 2-Nitro-(4-propylcyclohexyl)benzene |
Halogenation of this compound, such as chlorination or bromination, requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). quora.com The catalyst polarizes the halogen molecule, making it a stronger electrophile. The reaction typically proceeds at room temperature and results in the substitution of a hydrogen atom on the benzene ring with a halogen atom. The electron-donating nature of the propylcyclohexyl group directs the incoming halogen to the ortho and para positions, leading to the formation of 3-Halo-(4-propylcyclohexyl)benzene as the major product.
| Reagent/Conditions | Major Product |
| X₂ (Cl₂, Br₂), FeX₃ or AlCl₃, Room Temperature | 3-Halo-(4-propylcyclohexyl)benzene |
Sulfonation of this compound is achieved by treating it with fuming sulfuric acid (H₂SO₄/oleum). This reaction introduces a sulfonic acid group (-SO₃H) onto the benzene ring. The major product formed is 3-Sulfo-(4-propylcyclohexyl)benzene. Sulfonation is a reversible process; the sulfonic acid group can be removed by treating the product with dilute sulfuric acid and steam. uobabylon.edu.iq
| Reagent/Conditions | Major Product |
| H₂SO₄/oleum | 3-Sulfo-(4-propylcyclohexyl)benzene |
Oxidation Reactions of Alkyl and Alicyclic Moieties
The alkyl and alicyclic portions of this compound can undergo oxidation. For instance, oxidation can yield ketones or carboxylic acids. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for this purpose. evitachem.com Studies on the atmospheric oxidation of similar liquid crystal monomers suggest that oxidation can occur on the propyl and cyclohexyl groups. ustc.edu.cn The presence of a benzylic hydrogen in the propylcyclohexyl group makes this position susceptible to oxidation, potentially leading to the formation of a carboxylic acid. khanacademy.org
Reduction Reactions of Aromatic Ring Systems (e.g., Catalytic Hydrogenation of Benzene Ring)
The benzene ring of this compound can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions usually involve elevated temperatures (80–120°C) and pressures (1–3 atm). The product of this reaction is 4-Propylcyclohexylcyclohexane.
| Reagent/Conditions | Product |
| H₂ (1–3 atm), Pd/C or Raney Ni, 80–120°C | 4-Propylcyclohexylcyclohexane |
Nucleophilic and Electrophilic Substitution Reactions at Substituted Sites
While the benzene ring itself is electron-rich and thus more susceptible to electrophilic attack, nucleophilic aromatic substitution is generally difficult for this compound unless there are strong electron-withdrawing groups on the ring. quora.commasterorganicchemistry.com However, substitution reactions can occur at the benzylic position of the propyl group due to the stabilization of radical or carbocation intermediates by the adjacent benzene ring. khanacademy.org For example, free radical bromination using N-bromosuccinimide (NBS) and a radical initiator can introduce a bromine atom at the benzylic carbon. khanacademy.org
Thermal Decomposition Pathways and Byproduct Formation
The thermal stability and decomposition of this compound and its derivatives are of significant interest, particularly in the context of recycling electronic waste containing liquid crystal monomers (LCMs). While detailed studies on the pyrolysis of pure this compound are not extensively documented in public literature, research on the thermal treatment of waste liquid crystal display (LCD) panels provides insight into its decomposition behavior. These panels contain a mixture of LCMs, including various derivatives of this compound.
Thermal decomposition studies on related, more complex fluorinated derivatives indicate a high degree of thermal resilience. For instance, the onset of decomposition for some fluorinated analogues can be above 250°C or even 300°C, a stability often attributed to the strength of carbon-fluorine (C-F) bonds. vulcanchem.comvulcanchem.com
When subjected to pyrolysis, as in the case of treating waste LCD polarizing films, the organic materials break down into a mixture of liquid and gaseous products. The liquid fraction, or pyrolysis oil, is typically composed of acids, esters, and various aromatic compounds. acs.org The gaseous byproducts primarily consist of hydrogen (H₂), carbon monoxide (CO), carbon dioxide (CO₂), and methane (B114726) (CH₄). acs.org The decomposition of the this compound core structure under these conditions would likely involve the fragmentation of the propyl chain, dehydrogenation of the cyclohexyl ring to form the more stable aromatic benzene ring, and cleavage of the bond between the two ring structures, leading to a variety of smaller aliphatic and aromatic hydrocarbons.
| Product Category | Specific Byproducts | Source of Formation | Reference |
|---|---|---|---|
| Gaseous Products | Hydrogen (H₂), Methane (CH₄), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Fragmentation of aliphatic chains and rings; oxidation reactions. | acs.org |
| Liquid Aromatic Products | Benzene, Toluene (B28343), Propylbenzene, other alkylbenzenes | Cleavage of the cyclohexyl-benzene bond and fragmentation. | acs.org |
| Liquid Oxygenated Products | Acids, Esters | Results from the decomposition of more complex ester-containing LCMs often mixed with this compound derivatives. | acs.org |
Derivatization Strategies for Advanced Functionalization
This compound serves as a versatile scaffold for the synthesis of more complex molecules, particularly for applications in liquid crystals and advanced materials. Various derivatization strategies are employed to introduce new functional groups, thereby tuning the molecule's physical and electronic properties.
Electrophilic Aromatic Substitution (EAS): The benzene ring of the molecule is susceptible to EAS reactions.
Friedel-Crafts Alkylation and Acylation: These are fundamental methods for attaching the propylcyclohexyl moiety to a benzene ring or for adding further alkyl or acyl groups to the this compound structure. For instance, reacting a propylcyclohexyl halide with benzene in the presence of a Lewis acid catalyst introduces the core structure.
Halogenation: Bromination or chlorination of the aromatic ring provides a reactive handle for subsequent cross-coupling reactions.
Cross-Coupling Reactions: These reactions are pivotal for creating more extended, conjugated systems, which are crucial for liquid crystal properties.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to couple a halogenated this compound derivative with a boronic acid, effectively linking two aromatic or cyclic fragments.
Heck Coupling: This method can also be employed to form new carbon-carbon bonds by reacting a halide derivative with an alkene.
Functional Group Interconversion:
Phenol Formation: A notable synthetic route involves the oxidation of a corresponding acetophenone (B1666503) derivative. For example, 4-(4'-n-propylcyclohexyl)acetophenone can be converted to 4-(4'-n-propylcyclohexyl)phenol using an oxidant like ammonium (B1175870) persulfate with a sulfuric acid catalyst. google.com
Esterification: Phenolic derivatives of this compound can be reacted with carboxylic acids or their derivatives to form esters. This strategy is widely used to synthesize liquid crystal molecules with specific mesogenic properties. rsc.org For example, 4-(4-trans-propylcyclohexyl)phenol can be reacted with isonicotinoyl chloride to form an ester-linked product. rsc.org
Grignard Reactions: A functionalized Grignard reagent, such as 4-methoxyphenylmagnesium bromide, can be reacted with 4-(trans-4'-propylcyclohexyl)cyclohexanone. The resulting alcohol is then dehydrated and reduced to produce a methoxy-functionalized derivative. google.com
These derivatization strategies enable the precise engineering of molecules based on the this compound core, leading to materials with tailored thermal stability, dielectric anisotropy, and specific phase behaviors for high-performance displays and other advanced applications. scholaris.ca
| Strategy | Reagents/Catalysts | Functional Group Introduced/Modified | Purpose/Application | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Propylcyclohexyl halide, Lewis Acid (e.g., AlCl₃) | -C₆H₁₀-C₃H₇ (Propylcyclohexyl) | Core synthesis of the parent compound. | |
| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl groups | Extending conjugation for liquid crystals. | |
| Oxidation to Phenol | Ammonium persulfate, H₂SO₄ | -OH (Hydroxyl) | Creating phenolic intermediates for further functionalization. | google.com |
| Grignard Reaction | Arylmagnesium bromide, Cyclohexanone derivative | -OH (later eliminated), Alkoxy-aryl group | Synthesis of alkoxy-substituted derivatives. | google.com |
| Esterification | Carboxylic acid/acid chloride, Pyridine | -O-C(=O)-R (Ester) | Synthesis of liquid crystal molecules with specific phase properties. | rsc.org |
Conformational Analysis and Stereochemical Investigations of 4 Propylcyclohexyl Benzene
Conformational Dynamics of the Cyclohexyl Ring System
The cyclohexyl ring in (4-propylcyclohexyl)benzene is not static but exists in a dynamic equilibrium between two primary chair conformations. This is a fundamental aspect of cyclohexane (B81311) chemistry, where the ring can "flip" between two stable forms to alleviate steric strain. In the case of this compound, the substituents—the propyl group and the phenyl group—exert a significant influence on the preferred conformation.
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (by maintaining tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds). The two chair conformations interconvert via a higher-energy "boat" or "twist-boat" intermediate. The substituents on the ring can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky substituents as they experience less steric hindrance from the rest of the ring.
Stereochemical Isomerism: Cis-Trans Configurational Aspects
This compound exhibits cis-trans isomerism, a form of stereoisomerism where the spatial arrangement of substituents differs around a rigid structure, in this case, the cyclohexane ring. wikipedia.orglumenlearning.com The prefixes cis and trans are derived from Latin, meaning "on this side" and "the other side," respectively. wikipedia.org
Cis Isomer: In the cis isomer, the propyl and phenyl groups are on the same side of the cyclohexane ring plane. This arrangement forces one substituent into an axial position while the other is equatorial, leading to significant steric strain.
Trans Isomer: In the trans isomer, the propyl and phenyl groups are on opposite sides of the ring. wikipedia.org This configuration allows both bulky groups to occupy the more stable equatorial positions, minimizing steric interactions. vulcanchem.com Consequently, the trans isomer is thermodynamically more stable and is the favored configuration. vulcanchem.com
The distinction between these isomers is crucial as it dictates the molecule's three-dimensional shape, which in turn affects its physical properties and applications, particularly in the field of liquid crystals. The synthesis of this compound often results in a mixture of cis and trans isomers, and processes have been developed to isomerize the less stable cis form into the more desirable trans form. googleapis.comgoogle.com
Influence of Molecular Architecture on Steric Interactions and Overall Conformation
In the trans isomer, with both the propyl and phenyl groups in equatorial positions, steric hindrance is minimized. vulcanchem.com This results in a more linear and elongated molecular shape, which is a critical characteristic for the formation of liquid crystal phases. oup.com The propyl chain itself typically adopts an extended, all-trans conformation to reduce intramolecular steric strain.
Conversely, the cis isomer experiences significant steric strain due to the axial positioning of one of the bulky substituents. This leads to a less stable, more bent conformation. The steric interactions in the cis isomer increase its potential energy, making it less favorable than the trans isomer.
Interconversion Pathways and Energy Barriers of Conformers
The interconversion between the two chair conformations of the cyclohexane ring in this compound involves overcoming a specific energy barrier. This process, known as ring flipping or ring inversion, proceeds through several high-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations.
The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For substituted cyclohexanes like this compound, the energy landscape is more complex. The presence of the bulky propyl and phenyl groups influences the relative energies of the different conformations and the transition states connecting them.
Correlation between Molecular Conformation and Mesogenic Properties
The mesogenic properties of a compound, or its ability to form liquid crystal phases, are intrinsically linked to its molecular conformation. For calamitic (rod-shaped) liquid crystals, a high degree of molecular anisotropy—a significant length-to-breadth ratio—is essential.
The trans isomer of this compound, with its diequatorial substituents, possesses a relatively linear and rigid structure. vulcanchem.com This elongated shape promotes the parallel alignment of molecules, which is a prerequisite for the formation of the nematic phase, the simplest of the liquid crystal phases. tcichemicals.com The rigid cyclohexyl-benzene core contributes to the stability of these ordered phases.
In contrast, the bent conformation of the cis isomer disrupts the ability of the molecules to pack efficiently in a parallel manner, thus hindering the formation of a stable liquid crystal phase. Therefore, the trans configuration is critical for the application of this compound and its derivatives in liquid crystal displays (LCDs). The clearing temperature, which is the temperature at which the liquid crystal phase transitions to an isotropic liquid, is a key parameter that is highly dependent on the molecular structure and conformational purity of the compound.
Derivatives of this compound are common components in liquid crystal mixtures, where their specific conformational and electronic properties are tailored to achieve desired characteristics such as a broad nematic range, appropriate dielectric anisotropy, and low viscosity. koreascience.krgoogle.com
Interactive Data Tables
Table 1: Properties of this compound Isomers
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Relative Stability | Less Stable | More Stable vulcanchem.com |
| Conformation | Axial-Equatorial | Diequatorial vulcanchem.com |
| Molecular Shape | Bent | Linear/Elongated oup.com |
| Steric Strain | High | Low vulcanchem.com |
| Suitability for Liquid Crystal Phase | Poor | Good |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| cis-(4-Propylcyclohexyl)benzene |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Propylcyclohexyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of (4-propylcyclohexyl)benzene, providing detailed information about the molecular framework at the atomic level.
Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the identity and connectivity of atoms within the this compound molecule.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum distinguishes between the different carbon environments. libretexts.org Carbons of the benzene (B151609) ring are observed in the δ 120-150 ppm range, with the carbon attached to the cyclohexyl ring appearing at a distinct chemical shift. libretexts.org The sp³ hybridized carbons of the cyclohexyl and propyl groups are found further upfield. Broad-band decoupled ¹³C NMR, where each unique carbon appears as a sharp singlet, is particularly effective for identifying the presence of the double bonds within the benzene ring. libretexts.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map the connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively, providing unambiguous structural confirmation.
A critical aspect of characterizing this compound is determining the stereochemistry of the substituents on the cyclohexyl ring. The trans isomer, where the benzene and propyl groups are on opposite sides of the cyclohexane (B81311) ring plane, is often the desired configuration for applications in liquid crystals due to its linear shape. pnas.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique used for determining the molecular weight of this compound and for detecting and quantifying trace-level impurities, metabolites, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for assessing the purity of this compound. pnas.orgusask.ca In this technique, the sample is vaporized and separated based on its boiling point and interaction with the GC column before being detected by the mass spectrometer.
GC-MS is highly effective for:
Purity Determination : It can separate the main compound from by-products or starting materials remaining from the synthesis, with purity levels often specified to be ≥ 99.5%. xhtechgroup.com
Residual Solvent Analysis : The technique is sensitive enough to detect and quantify volatile residual solvents from the manufacturing process, with detection limits often below 10 ppm.
Identification : The mass spectrometer fragments the eluted compounds into a characteristic pattern, or mass spectrum, which serves as a molecular fingerprint for identification. usask.ca This allows for the confirmation of this compound and the tentative identification of unknown impurities by matching their mass spectra with library data. pnas.org
| GC-MS Application | Typical Findings |
| Purity Analysis | Separation of the main peak from minor impurity peaks. |
| Contaminant Identification | Detection of by-products from synthesis or degradation. |
| Residual Solvent Quantification | Measurement of solvents like toluene (B28343) or hexane (B92381). |
When this compound or related liquid crystal monomers (LCMs) are exposed to biological or environmental systems, they can be transformed into various metabolites or degradation products. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is essential for identifying these unknown compounds. nih.govresearchgate.net
LC-HRMS and GC-HRMS provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown analyte. nih.gov This capability is crucial in metabolic studies. For instance, in studies of a structurally similar fluorinated LCM, LC-HRMS and GC-HRMS were used to identify twenty different species-dependent metabolites formed through pathways like dealkylation, H-abstraction, and hydroxylation. nih.gov These techniques are central to the field of metabolomics, which investigates the metabolic response of organisms to chemical exposure. nih.gov
Chromatographic Methods for Purity and Isomer Separation
Chromatography is the cornerstone of both analytical assessment and preparative purification of this compound and its isomers. The similarity in physical properties between cis and trans isomers, or between positional isomers in related derivatives, makes their separation a significant analytical challenge. walshmedicalmedia.comvurup.sk
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for purity analysis and the separation of stereoisomers. Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed to detect stereoisomeric impurities. walshmedicalmedia.com For challenging separations of positional isomers, which differ only in the substitution pattern on the benzene ring, normal-phase chromatography may offer alternative selectivity. chromforum.org
Gas Chromatography (GC) : As a high-resolution separation technique, GC is well-suited for separating volatile isomers of substituted benzenes. researchgate.net Specialized capillary columns can provide the necessary efficiency to resolve compounds with very similar boiling points. vurup.sk
Advanced and Preparative Chromatography : For industrial-scale purification, techniques like Simulated Moving Bed (SMB) chromatography are used for continuous separation. More modern methods like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, are also gaining traction for preparative-scale isomer purification as they avoid the use of solid stationary phases. rotachrom.com
| Chromatographic Technique | Primary Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Detection of stereoisomeric impurities and purity assessment. |
| Gas Chromatography (GC) | Separation of volatile isomers and purity analysis. researchgate.net |
| Simulated Moving Bed (SMB) Chromatography | Industrial-scale continuous separation and purification. |
| Centrifugal Partition Chromatography (CPC) | Preparative-scale isomer purification using liquid-liquid systems. rotachrom.com |
High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Impurity Detection
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound, particularly for the detection and quantification of stereoisomeric impurities. The presence of cis and trans isomers, arising from the substitution pattern on the cyclohexane ring, can significantly impact the material's physical properties, especially in applications like liquid crystal displays.
A common approach for separating these stereoisomers involves reversed-phase HPLC. While specific methods for this compound are not extensively detailed in publicly available literature, methods for analogous compounds suggest a C18 column is effective for resolving stereoisomeric impurities. researchgate.net The separation mechanism relies on the subtle differences in the hydrophobicity and spatial orientation of the cis and trans isomers. The trans isomer, with its more linear and rigid structure, is expected to have a different retention time compared to the more bent cis isomer.
For more challenging separations, particularly when dealing with enantiomers (if a chiral center is present), chiral stationary-phase HPLC is the method of choice. tandfonline.com This technique utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to their separation.
A typical HPLC system for this analysis would consist of a pump to deliver the mobile phase, an injector, the analytical column, a thermostatted column compartment to ensure reproducible results, and a detector. A UV detector is commonly employed for aromatic compounds like this compound, typically monitoring the eluent at a wavelength where the benzene ring exhibits strong absorbance.
Table 1: Illustrative HPLC Parameters for Stereoisomeric Impurity Detection
| Parameter | Example Condition | Purpose |
| Column | C18, 5 µm particle size, 4.6 x 250 mm | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water (80:20, v/v) | A common solvent system for separating non-polar compounds. The ratio can be optimized. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |
| Column Temp. | 30 °C | Maintains a stable and reproducible retention time. |
| Detection | UV at 254 nm | Detects the benzene ring of the compound and its impurities. |
| Injection Vol. | 10 µL | The amount of sample introduced into the system. |
This table presents a hypothetical but representative set of HPLC conditions based on common practices for similar compounds.
Vibrational Spectroscopy: Raman and Infrared (IR)
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides invaluable insights into the molecular structure, intermolecular interactions, and phase behavior of this compound.
Temperature-Dependent Raman Spectroscopy for Phase Transition Characterization
Temperature-dependent Raman spectroscopy is a powerful non-destructive technique used to study the phase transitions of liquid crystals like this compound. By monitoring changes in the Raman spectrum as a function of temperature, one can identify transitions between solid, liquid crystal (nematic, smectic), and isotropic liquid phases.
Studies on analogous compounds, such as 1-isothiocyanato-4-(trans-4-propylcyclohexyl)benzene (B1580430) (3CHBT), demonstrate that changes in the peak position (wavenumber), linewidth (full width at half maximum), and relative intensity of specific Raman bands can signal a phase transition. nih.govresearchgate.netresearchgate.net For instance, the transition from a crystalline solid to a nematic liquid crystal phase is often accompanied by a broadening of peaks associated with the rigid core of the molecule, indicating increased molecular motion and a less ordered state. researchgate.netmgcub.ac.in
Anomalies in the temperature dependence of peak positions and linewidths can reveal subtle solid-solid phase transitions, which may not be easily detectable by other methods. nih.govresearchgate.net These changes are attributed to alterations in the molecular packing and intermolecular interactions within the crystal lattice.
Table 2: Raman Spectral Changes Associated with Phase Transitions
| Spectral Parameter | Change Observed at Phase Transition | Interpretation |
| Peak Position (Wavenumber) | Abrupt shift or change in slope vs. temperature | Alteration in the local molecular environment and intermolecular forces. |
| Linewidth (FWHM) | Sudden broadening or narrowing | Change in the degree of molecular order and motional freedom. |
| Relative Intensity | Change in the intensity ratio of specific bands | Reorientation of molecules or changes in molecular conformation. |
This table is a generalized representation based on findings for similar liquid crystalline materials.
Analysis of Molecular/Dimer Arrangements in Crystalline Packing
In the solid state, molecules of this compound can adopt specific arrangements, including the formation of dimers due to intermolecular interactions. Raman spectroscopy is highly sensitive to these arrangements. Research on similar liquid crystals has shown that the presence of different dimer configurations (e.g., parallel and anti-parallel) can lead to the appearance of distinct bands in the Raman spectrum. nih.govresearchgate.net
For example, in the case of 3CHBT, two distinct bands in the isothiocyanate stretching region were attributed to parallel and anti-parallel dimers. nih.gov The relative intensities of these bands can provide information about the predominant dimer arrangement in the crystalline packing. Temperature-dependent studies can further reveal changes in these arrangements, as one dimer configuration may become more stable than another at different temperatures. nih.govresearchgate.net This detailed analysis of the crystalline packing is crucial for understanding the properties of the material in its solid form.
Vibrational Assignment and Spectra-Structure Correlation Studies
A detailed assignment of the vibrational modes observed in the IR and Raman spectra of this compound is essential for a complete understanding of its molecular structure. This is often achieved by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT). rsc.org
The vibrational spectrum can be divided into several regions, each corresponding to specific types of molecular motions:
C-H Stretching Region (2800-3100 cm⁻¹): This region contains bands from the stretching vibrations of the C-H bonds in the benzene ring, the cyclohexane ring, and the propyl chain. Aromatic C-H stretches typically appear at higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹).
Benzene Ring Modes (1400-1600 cm⁻¹): The C=C stretching vibrations of the benzene ring give rise to characteristic bands in this region. The positions and intensities of these bands are sensitive to the substitution pattern.
Cyclohexane and Propyl Vibrations: The fingerprint region (below 1400 cm⁻¹) contains a complex series of bands arising from the bending, wagging, twisting, and rocking motions of the CH₂ and CH₃ groups in the cyclohexane and propyl moieties.
By correlating the observed spectral features with the known molecular structure, a comprehensive vibrational assignment can be made. This allows for the identification of characteristic bands that can be used for structural confirmation and purity assessment.
Table 3: Representative Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) (Approximate) | Vibrational Mode | Description |
| ~3050 | ν(C-H) | Aromatic C-H stretching |
| ~2925 | νₐₛ(CH₂) | Asymmetric C-H stretching in cyclohexane and propyl groups |
| ~2850 | νₛ(CH₂) | Symmetric C-H stretching in cyclohexane and propyl groups |
| ~1605 | ν(C=C) | Benzene ring stretching |
| ~1500 | ν(C=C) | Benzene ring stretching |
| ~1450 | δ(CH₂) | CH₂ scissoring/bending |
| ~820 | γ(C-H) | Out-of-plane C-H bending of the para-substituted benzene ring |
This table provides illustrative assignments based on general spectroscopic principles and data for similar molecules.
Computational Chemistry and Theoretical Modeling of 4 Propylcyclohexyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are pivotal for understanding the intrinsic properties of (4-Propylcyclohexyl)benzene at the electronic and atomic levels. These methods solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other fundamental characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method widely used to predict the three-dimensional structure of molecules by finding the arrangement of atoms that corresponds to the lowest electronic energy. researchgate.net This process, known as geometry optimization, involves iteratively adjusting atomic coordinates to minimize the forces on the atoms until a stable conformation is reached. stackexchange.comresearchgate.net For this compound, DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net
Beyond geometry, DFT is instrumental in analyzing the electronic structure. By calculating the electron density, it is possible to derive properties like the electrostatic potential (ESP). In related fluorinated liquid crystal monomers containing the propylcyclohexyl benzene (B151609) core, DFT calculations have shown that ESP maps are crucial for identifying regions susceptible to electrophilic or nucleophilic attack, thereby explaining the molecule's reactivity. nih.gov For instance, regions with negative ESP are vulnerable to electrophilic attack, while positive ESP regions are prone to nucleophilic attack. nih.gov
Table 1: Representative Structural Parameters Optimized by DFT This table contains illustrative data typical for a DFT geometry optimization of a substituted cyclohexylbenzene (B7769038) derivative.
| Parameter | Description | Typical Optimized Value |
| C-C (Benzene) | Carbon-Carbon bond length in the aromatic ring | ~ 1.39 Å |
| C-C (Cyclohexane) | Carbon-Carbon bond length in the saturated ring | ~ 1.54 Å |
| C-H (Aromatic) | Carbon-Hydrogen bond length on the benzene ring | ~ 1.09 Å |
| C-H (Aliphatic) | Carbon-Hydrogen bond length on the cyclohexane (B81311)/propyl group | ~ 1.10 Å |
| C-C-C (Benzene) | Bond angle within the aromatic ring | ~ 120.0° |
| C-C-C (Cyclohexane) | Bond angle within the cyclohexane ring (chair form) | ~ 111.5° |
Ab Initio Methods for Reaction Mechanism Elucidation and Byproduct Explanation
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a powerful tool for investigating chemical reactions. In the synthesis of liquid crystal materials that are structurally similar to this compound, such as 4-[2-(trans-4′-propylcyclohexyl)ethyl]-1-fluorobenzene, ab initio and DFT methods have been successfully used to elucidate reaction mechanisms and explain the formation of unexpected byproducts. researchgate.net
Specifically, during a Wolff-Kishner-Huangminlong reduction step, these computational methods were employed to understand the reaction pathway that led to the formation of a significant byproduct. researchgate.net By calculating the energies of transition states and intermediates, researchers can map out the most likely sequence of events in a reaction, providing a molecular-level explanation for the observed product distribution. researchgate.net This predictive capability is invaluable for optimizing synthetic routes to maximize the yield of the desired product.
Prediction of Spectroscopic Parameters (e.g., Raman Wavenumbers, Chemical Shifts)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. For molecules containing the propylcyclohexyl-benzene scaffold, DFT has been used to calculate vibrational frequencies corresponding to Raman spectra. researchgate.net
In a study on 1-isothiocyanato-4-(trans-4-propylcyclohexyl)benzene (B1580430) (3CHBT), DFT calculations provided a detailed correlation between the molecule's structure and its Raman spectrum. researchgate.net The calculated wavenumbers for specific vibrational modes, such as the C-H in-plane bending and the ν(NCS) stretching modes, showed good agreement with experimental measurements. Furthermore, these calculations helped explain the shifts in Raman peak positions observed during phase transitions, linking them to specific changes in molecular structure and intermolecular interactions. researchgate.net Similarly, DFT is a standard method for calculating NMR shielding tensors to predict chemical shifts, a crucial step in structural confirmation. nih.gov
Table 2: Comparison of Experimental and DFT-Calculated Raman Wavenumbers for a Related Compound (3CHBT) Data adapted from a study on a structurally similar molecule to illustrate the predictive power of DFT. researchgate.net
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| ν(NCS) stretch | ~2100 cm⁻¹ | Matches experimental trend |
| C-H in-plane bend | ~1180 cm⁻¹ | Matches experimental trend |
| Ring breathing mode | ~1000 cm⁻¹ | Matches experimental trend |
Investigation of Intermolecular Interactions and Dimer Formation
The bulk properties of materials like liquid crystals are governed by intermolecular interactions. Computational methods can quantify these non-covalent forces. For derivatives of this compound, computational studies have been used to investigate how molecules arrange themselves in the condensed phase. researchgate.net
DFT calculations on 1-isothiocyanato-4-(trans-4-propylcyclohexyl)benzene suggested the co-existence of two types of dimers (one in a parallel and the other in an antiparallel arrangement) in the nematic liquid crystal phase. researchgate.net The study analyzed how shifts in specific Raman bands, such as a red shift of the ν(NCS) band and a blue shift of ring modes, could be interpreted. The calculations indicated an increase in intermolecular interactions between the aromatic rings and a decrease in interactions between the isothiocyanate groups upon transitioning to the nematic phase. researchgate.net These insights are critical for understanding the structure-property relationships that give rise to liquid crystalline behavior.
Molecular Modeling and Simulation Studies
While quantum mechanics provides high accuracy for electronic properties, molecular modeling and simulation techniques are better suited for exploring the large-scale conformational dynamics and behavior of molecules over time.
Conformational Analysis via Molecular Mechanics and Dynamics
This compound possesses significant conformational flexibility arising from the cyclohexane ring, the propyl tail, and the bond connecting the two ring systems. Molecular Mechanics (MM), a method based on classical force fields, and Molecular Dynamics (MD) simulations are the primary tools for exploring this conformational landscape. nih.gov
MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the observation of dynamic processes like ring inversions. nih.gov For the cyclohexane moiety, MD simulations can map the interconversion between the stable chair conformation and higher-energy twist-boat forms. nih.gov These simulations can be performed at various temperatures to accelerate the crossing of energy barriers and observe rare conformational changes. nih.gov The results from these simulations can be used to construct a potential energy surface and determine the relative populations of different conformers based on the Boltzmann distribution. nih.gov
Table 3: Key Conformational Degrees of Freedom in this compound
| Degree of Freedom | Description | Relevant Conformations |
| Cyclohexane Ring | Inversion of the six-membered ring | Chair, Twist-Boat, Boat |
| Phenyl-Cyclohexyl Linkage | Rotation around the single bond connecting the two rings | Axial vs. Equatorial attachment of the phenyl group |
| Propyl Group | Rotation around C-C single bonds within the alkyl chain | Trans (anti) and gauche conformers |
Theoretical Studies of Environmental Degradation Mechanisms and Kinetics
The environmental fate of this compound is largely determined by its reactivity with atmospheric oxidants. Theoretical studies employing computational chemistry are essential for elucidating the mechanisms and kinetics of these degradation reactions.
The hydroxyl radical (•OH) is a primary oxidant in the troposphere, initiating the degradation of most organic compounds. nih.gov The reaction of •OH with alkylbenzenes like this compound can proceed through two main pathways:
Electrophilic Addition: The •OH radical adds to the aromatic benzene ring, forming a hydroxycyclohexadienyl-type radical. This is a common pathway for aromatic compounds. nih.govrsc.org
Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from the alkyl or cyclohexyl moieties. Abstraction is generally favored at the weakest C-H bond, which is often on the carbon atom adjacent to the benzene ring (a benzylic hydrogen). researchgate.net
Computational studies, often using Density Functional Theory (DFT), can model these reaction pathways to determine the activation energies and reaction rate constants. nih.gov While specific experimental or theoretical studies on this compound are scarce, research on the closely related liquid crystal monomer 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB) provides significant insight. The heterogeneous OH oxidation of EPPB has been studied, yielding a measured rate constant that can serve as a valuable proxy. researchgate.netustc.edu.cn
| Parameter | Value | Reference Compound |
| Heterogeneous Rate Constant (k_OH) | (7.05 ± 0.46) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | EPPB |
| Primary Reaction Pathways | Electrophilic addition to the aromatic ring; H-abstraction from alkyl chains. | Alkylbenzenes |
In aqueous environments, particularly in the context of advanced oxidation processes (AOPs) for water treatment, the sulfate (B86663) radical (SO₄•⁻) is a powerful oxidant. nih.gov The degradation of aromatic compounds by SO₄•⁻ is an area of active research. researchgate.netrsc.org Theoretical studies indicate that the primary mechanism for the reaction between the sulfate radical and benzene derivatives is often a single-electron transfer (SET). ccu.edu.tw
In this pathway, an electron is transferred from the electron-rich aromatic ring of this compound to the sulfate radical, forming a radical cation of the organic molecule and a sulfate anion:
This compound + SO₄•⁻ → [this compound]•⁺ + SO₄²⁻
High-level quantum chemical calculations are employed to model the potential energy surface of this reaction, identifying the transition states and calculating the activation energies to predict the reaction kinetics. rsc.org These computational assessments are crucial for understanding the efficiency of sulfate radical-based AOPs in degrading contaminants structurally similar to this compound.
The atmospheric lifetime of a chemical determines its potential for long-range transport (LRT), which is the capacity to travel far from its source. ru.nl The lifetime (τ) with respect to a specific oxidant, like the •OH radical, is inversely proportional to the reaction rate constant (k_OH) and the average concentration of the oxidant ([OH]).
τ = 1 / (k_OH * [OH])
| Parameter | Estimated Value | Implication |
| Atmospheric Lifetime (τ_OH) | Up to 25 days | High persistence in air |
| Long-Range Transport Potential (LRTP) | High | Potential for global distribution |
Note: Data is based on the analogous compound 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB). researchgate.netustc.edu.cn
Advanced Quantum Computing Applications in Chemical Calculations
Quantum computing holds the promise of revolutionizing molecular modeling by solving the electronic structure problem with an accuracy and efficiency unattainable by classical computers. One of the most important quantum algorithms for this purpose is the Quantum Phase Estimation (QPE) algorithm. arxiv.org
The primary goal of QPE in chemistry is to determine the eigenvalues (energies) of a molecule's Hamiltonian operator. These eigenvalues correspond to the molecule's electronic ground and excited state energies. nih.govacs.org The algorithm works by preparing a quantum state that has a significant overlap with an eigenstate of the Hamiltonian. Then, through a series of controlled quantum operations and a final quantum Fourier transform, the algorithm estimates the phase corresponding to the eigenvalue, from which the energy can be calculated. arxiv.orgacs.org
While currently limited to small molecules like H₂O for benchmarking and proof-of-concept studies due to the constraints of existing quantum hardware, the QPE algorithm represents a future frontier for computational chemistry. arxiv.orgarxiv.org Its application to more complex molecules like this compound would enable the highly accurate calculation of their electronic properties, such as ionization potentials, electron affinities, and UV-Vis spectra, providing unprecedented insight into their reactivity and behavior. acs.org
Environmental Behavior and Degradation Pathways of 4 Propylcyclohexyl Benzene
Environmental Occurrence and Distribution of Liquid Crystal Monomers (LCMs) in Various Compartments
Liquid crystal monomers, including (4-Propylcyclohexyl)benzene and its derivatives, have been detected in a range of environmental settings. researchgate.net Due to their chemical properties, such as persistence and a tendency to bioaccumulate, these compounds have been identified in indoor dust, sediments, soils, and even human tissues. wu.ac.th Their presence is not confined to areas of production or disposal, suggesting potential for transport. pnas.org
Studies, primarily conducted in regions with extensive electronic waste (e-waste) processing, have confirmed the presence of various LCMs in multiple environmental matrices. usask.ca For instance, derivatives of this compound have been identified in indoor dust and breast milk, indicating human exposure pathways. wu.ac.th Air is considered a significant medium for the transport of these semi-volatile organic compounds (SVOCs) from their sources to the surrounding environment. researchgate.net The detection of these compounds in diverse locations underscores the need to understand their environmental journey from source to final sink. usask.ca
| Compound Derivative | Environmental Matrix | Significance | Reference |
|---|---|---|---|
| 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | Indoor Dust, Breast Milk | Indicates human exposure, particularly for infants. | wu.ac.th |
| 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene | Atmosphere (particle-associated) | Demonstrates potential for atmospheric persistence and long-range transport. | usask.ca |
| This compound | E-waste Dust | Highlights its persistence and potential for bioaccumulation, raising ecological concerns. | |
| 1-(4-propylcyclohexyl)-4-vinylcyclohexane | Air (released from LCD screens) | Shows direct emission from consumer products into the indoor environment. | nih.gov |
The primary pathway for the release of this compound into the environment is linked to the entire life cycle of products containing LCDs. usask.caresearchgate.net Since LCMs are not chemically bonded to the base materials within the display, they can be readily released. europa.eu Key release stages include:
Manufacturing: Emissions can occur during the synthesis and production of the liquid crystal mixtures and the assembly of the LCD panels.
Usage: During the operational life of electronic devices like televisions, computers, and smartphones, LCMs can volatilize and be released into the indoor environment. nih.goveuropa.eu Studies have shown that LCD screens are a source of volatile organic compounds (VOCs), including LCMs, which contribute to indoor air contamination. nih.gov
Disposal and Recycling: The end-of-life stage for electronic products is a major source of LCM release. pnas.org Informal and improper e-waste dismantling and recycling processes can lead to significant emissions into the air, soil, and water. pnas.orgsemanticscholar.org One study estimated that between 1.07 and 107 kilograms of LCMs are released globally per year from waste television and computer LCD panels alone. researchgate.net
| Life Cycle Stage | Mechanism of Release | Environmental Impact | Reference |
|---|---|---|---|
| Manufacturing | Industrial emissions during production. | Localized contamination near manufacturing facilities. | usask.ca |
| Product Usage | Volatilization from screens during operation. | Contributes to indoor air pollution with SVOCs. | nih.goveuropa.eu |
| Disposal/E-waste Recycling | Leaching and emissions from discarded and dismantled LCD panels. | Widespread environmental contamination in e-waste processing areas. | pnas.orgresearchgate.netsemanticscholar.org |
Environmental Transformation and Biodegradation Mechanisms
Once released into the environment, this compound is subject to various transformation and degradation processes. Its structure, consisting of a stable benzene (B151609) ring and a cyclohexane (B81311) ring, influences its persistence. Predictive models suggest that many LCMs, including those with similar structures, are not readily biodegradable and have the potential to persist in the environment. pnas.orgpnas.org
Direct studies on the microbial degradation of this compound are limited. However, insights can be drawn from research on its structural components and similar compounds. Benzene itself can be degraded by microbial communities under both aerobic and anaerobic conditions, though the processes and efficiencies differ. d-nb.info Aerobic degradation of benzene is generally faster and more common. nih.gov Anaerobic degradation is possible but often requires specific consortia of microorganisms and electron acceptors like nitrate, sulfate (B86663), or iron(III). biorxiv.orgusgs.gov
For cyclohexane derivatives, studies on compounds like (4-methylcyclohexyl)methanol (B126014) (4-MCHM) show that aerobic degradation is significantly more rapid and complete than anaerobic degradation. nih.gov In one study, nearly all 4-MCHM was degraded aerobically within 14 days, while significant portions remained after 16 days under anaerobic conditions. nih.gov This suggests that this compound is likely to be more readily degraded in oxygen-rich environments, while its persistence would be greater in anoxic settings such as deep sediments or contaminated groundwater. nih.govnih.gov The BIOWIN model estimates for similar LCMs also indicate that they are not readily biodegradable. pnas.org
Photocatalysis, particularly using semiconductors like titanium dioxide (TiO₂), represents a potential pathway for the degradation of persistent organic pollutants such as this compound. wu.ac.thnih.gov This process utilizes light energy to generate highly reactive species that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. mdpi.com
The photocatalytic degradation of aromatic compounds is driven by reactive oxygen species (ROS) generated on the surface of the photocatalyst. rsc.org When a semiconductor like TiO₂ is irradiated with light of sufficient energy, it creates electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce various ROS, primarily hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and photogenerated holes (h⁺). nih.gov
For aromatic compounds similar to this compound, the hydroxyl radical (•OH) is often the dominant species responsible for initiating the degradation. cas.cn These radicals are powerful, non-selective oxidants that can attack the aromatic ring and the alkyl chain. cas.cn Studies on other aromatic VOCs have shown that •OH radicals and holes can lead to the formation of carbon chain compounds, while •O₂⁻ radicals may result in intermediates that still contain the benzene ring. cas.cn
The degradation of this compound via photocatalysis would proceed through a series of complex reactions involving both the propylcyclohexyl group and the benzene ring. The attack by ROS can lead to two primary degradation pathways:
Carbon Chain Cleavage: The propyl side chain and the cyclohexane ring can be oxidized. This can involve the abstraction of hydrogen atoms by •OH radicals, leading to the formation of alkyl radicals which then react further, eventually breaking C-C bonds. researchgate.net
Aromatic Ring Opening: The benzene ring is particularly susceptible to attack by hydroxyl radicals. mdpi.com This leads to the formation of hydroxylated intermediates (like phenols and catechols), which can subsequently undergo ring opening to form aliphatic acids. mdpi.comcas.cn These smaller organic acids can then be mineralized to CO₂ and H₂O. mdpi.com Studies on the photocatalytic degradation of fluorinated LCMs have confirmed that the process involves both carbon bond cleavage and benzene ring opening as key detoxification steps. semanticscholar.org
Identification and Characterization of Environmental Transformation Products
While specific studies on the transformation products of this compound are limited, research on the closely related analogue, 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB), offers significant insight. EPPB shares the same this compound core, with an additional ethyl group on the biphenyl (B1667301) system.
The heterogeneous OH oxidation of particulate EPPB has been investigated to simulate its atmospheric degradation. ustc.edu.cn This research successfully identified 40 different oxidation products for EPPB. ustc.edu.cn The transformation process is proposed to follow two primary channels:
H-abstraction from the Alkyl Group : The process is initiated when a hydroxyl radical (OH) abstracts a hydrogen atom from the propyl group on the cyclohexyl ring. In the presence of oxygen, this leads to the formation of alkylperoxy radicals, which then undergo further reactions to form a cascade of oxygenated products, including alcohols, carbonyls, organic acids, and various hydroperoxides. ustc.edu.cn
OH Addition to the Phenyl Ring : The hydroxyl radical can also add to the aromatic phenyl ring, leading to the formation of phenolic compounds. ustc.edu.cn
These transformation products can have different chemical properties—such as persistence, mobility, and toxicity—compared to the parent compound. rsc.org An in silico evaluation of the transformation products of EPPB found that many of them have the potential to be more persistent, bioaccumulative, and mobile than the original molecule, underscoring the importance of studying these products to fully assess environmental risk. rsc.org
Atmospheric Fate and Lifetime Predictions
The atmospheric fate of this compound and related LCMs is largely determined by their volatility and their reaction with atmospheric oxidants, primarily hydroxyl radicals (OH). As semi-volatile organic compounds (SVOCs), they can partition between the gas and particle phases in the atmosphere. acs.org
Experimental studies on the particle-phase analogue EPPB have provided crucial data on its atmospheric persistence. The measured heterogeneous rate constant for the reaction of EPPB with OH radicals was found to be (7.05 ± 0.46) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.orgustc.edu.cn This corresponds to a predicted atmospheric lifetime of up to 25 days. acs.orgustc.edu.cn This is significantly longer than earlier predictions of less than one day, suggesting that these compounds are much more persistent in the air than previously thought and have a greater potential for long-range atmospheric transport. acs.orgustc.edu.cn
The persistence of these compounds allows them to be transported far from their sources of emission, leading to wider environmental contamination. ustc.edu.cn
Table 2: Atmospheric Lifetime of Structurally Similar LCMs
| Compound | Common Abbreviation | Measured Heterogeneous Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Predicted Atmospheric Lifetime | Citations |
| 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene | EPPB | (7.05 ± 0.46) × 10⁻¹³ | Up to 25 days | ustc.edu.cn, acs.org |
| 4″-ethyl-2′-fluoro-4-propyl-1,1′:4′,1″-terphenyl | EFPT | (4.67 ± 0.25) × 10⁻¹³ | Up to 38 days | ustc.edu.cn, acs.org |
Structure-Reactivity Relationships in Environmental Detoxification Processes
The efficiency and pathways of environmental detoxification for LCMs are strongly linked to their molecular structure. The presence, type, and position of functional groups on the core aromatic and cycloaliphatic structures dictate their reactivity with detoxifying agents like reactive oxygen species (ROS) in photocatalytic processes.
Studies on fluorinated LCMs that share the propylcyclohexyl core, such as 1,2,3-trifluoro-5-[3-(3-propylcyclohexyl)cyclohexyl]benzene (TPrCB) and 1,2-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene (DPrCB), have shown that detoxification includes processes like carbon bond cleavage and the opening of the benzene ring. The location and number of electron-withdrawing fluorine atoms create regions of negative electrostatic potential on the molecule, making them susceptible to electrophilic attack by ROS like hydroxyl radicals (•OH).
Conversely, LCMs with electron-donating groups, such as a methoxy (B1213986) group, can exhibit reduced reactivity on the benzene ring, leading to slower detoxification efficiency. For the target compound, this compound, its relatively simple structure lacks strong electron-withdrawing or donating groups. Its degradation would likely be initiated by hydrogen abstraction from the alkyl chains or the cyclohexyl ring, or by oxidation of the benzene ring.
A quantitative structure-activity relationship (QSAR) model developed for the photodegradation of various LCMs found that molecular polarizability, electronegativity, and molecular mass were key factors in predicting degradation rates. researchgate.net This indicates that the fundamental electronic and physical properties of the molecule are critical in determining its environmental fate.
Table 3: Structure-Reactivity in Photocatalysis of Related LCMs
| Compound | Key Structural Feature(s) | Reactivity Towards ROS | Primary Detoxification Pathways | Citations |
| TPrCB & DPrCB | Propylcyclohexyl core, Fluorine atoms | Susceptible to electrophilic attack | Carbon bond cleavage, Benzene ring opening | |
| ECTB (ether-containing) | Ethylcyclohexyl core, Methoxy group | Reduced nucleophilic reactivity on benzene ring | Slower detoxification efficiency |
Remediation Strategies for Environmental Contamination of LCMs
Given the persistent and potentially bioaccumulative nature of LCMs, developing effective remediation strategies for contaminated soil and water is a critical area of research. Since LCMs are a relatively new class of emerging contaminants, specific remediation protocols are still under development. However, strategies used for other persistent organic pollutants (POPs) with similar chemical characteristics, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), are considered applicable.
A combination of natural attenuation and active physico-chemical remediation is often proposed for LCM contamination. Potential remediation technologies include:
Adsorption : Using materials like activated carbon to bind LCMs and remove them from water or soil.
Thermal Degradation : Applying high temperatures, such as through pyrolysis, to break down the compounds. This has been explored for removing and recovering liquid crystals from waste LCD panels.
Electrochemical Degradation : Using electrochemical oxidation to destroy the pollutant molecules.
Photodegradation : Utilizing light, often in the presence of a photocatalyst like titanium dioxide (TiO₂), to break down LCMs.
Biodegradation : Employing microorganisms that can degrade these organic compounds. Research has identified bacterial strains capable of transforming complex fluorinated LCMs, suggesting bioremediation is a promising approach. rsc.orgacs.org
For the benzene component of the molecule, established technologies like air sparging, soil vapor extraction (SVE), and in-situ chemical oxidation (ISCO) are known to be effective and could be adapted for sites contaminated with these specific LCMs.
Table 4: Potential Remediation Technologies for LCM Contamination
| Technology | Principle | Applicability to LCMs | Citations |
| Adsorption | Binding of pollutants to a sorbent material. | Considered applicable for removing LCMs from environmental matrices. | |
| Thermal Degradation | High-temperature decomposition (e.g., pyrolysis). | Proven effective for removing LCs from waste LCDs. | |
| Electrochemical Degradation | Oxidation of pollutants via electrochemical reactions. | Considered a potential technology for LCMs based on PCB/PBDE treatment. | |
| Photodegradation | Light-induced breakdown, often with a catalyst. | Demonstrated as a viable pathway for LCM degradation. | researchgate.net, |
| Biodegradation | Microbial breakdown of organic compounds. | Shown to be effective for complex fluorinated LCMs, indicating high potential. | rsc.org, acs.org, |
Applications of 4 Propylcyclohexyl Benzene in Advanced Materials Science
The compound (4-Propylcyclohexyl)benzene is a notable aromatic hydrocarbon featuring a benzene (B151609) ring attached to a 4-propylcyclohexyl group. Its molecular structure, combining a rigid core with a flexible alkyl chain, makes it a valuable component in the field of advanced materials science, particularly in the formulation of liquid crystals and as an additive for high-performance polymers.
Q & A
Basic Research Question
- Density : Measure via pycnometry or oscillating U-tube densitometry at 20°C (reported: ~0.9 g/cm³) .
- Boiling Point : Use fractional distillation under reduced pressure (reported: 290°C at 760 mmHg).
- Challenges : Thermal decomposition at high temperatures may skew results. Differential scanning calorimetry (DSC) can validate stability during heating.
What advanced methodologies are used to evaluate the compound’s interactions with biological targets, such as enzymes or receptors?
Advanced Research Question
- Molecular Docking : Simulate binding affinity to receptors (e.g., GPCRs) using software like AutoDock Vina, focusing on hydrophobic interactions with the cyclohexyl and benzene moieties .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases).
- Cell-Based Studies : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.
How can researchers resolve contradictions in reported degradation pathways of this compound derivatives in environmental studies?
Advanced Research Question
- Conflicting Data Example : Discrepancies in hydroxyl radical (·OH) attack pathways (alkyl vs. aromatic ring oxidation) .
- Resolution Strategies :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify dominant reaction sites.
- LC-MS/MS Analysis : Quantify degradation products (e.g., quinones from ring oxidation) under controlled pH and UV light.
- Computational Modeling : Apply DFT to compare activation energies of competing pathways.
What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., ethoxy, fluoro) on the benzene ring (see ) and compare bioactivity.
- SAR Workflow :
- Library Design : Use combinatorial chemistry to generate derivatives with varied alkyl chain lengths or stereochemistry.
- High-Throughput Screening : Test analogs against target enzymes or cell lines.
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data.
How can the mesomorphic properties of this compound-based liquid crystals be characterized for materials science applications?
Advanced Research Question
- Polarized Optical Microscopy (POM) : Identify nematic or smectic phases via texture analysis.
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (Tm, Tc).
- X-Ray Diffraction (XRD) : Resolve molecular packing in crystalline vs. liquid-crystalline states .
What computational approaches are suitable for predicting the environmental fate of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model partitioning coefficients (log P) and biodegradation half-lives.
- EPI Suite Estimation : Predict bioaccumulation potential (BCF) and toxicity using EPA-approved algorithms.
- Reactive Transport Models : Simulate groundwater mobility and adsorption to soil organic matter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
